N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine
Overview
Description
CCT036477 is a selective inhibitor of wingless-type MMTV integration site family (WNT)-dependent transcription. It reduces the transcriptional activity of the T-cell factor/lymphoid enhancer factor transcription factor family at the ß-catenin level.
Scientific Research Applications
Application in Cancer Research
Specific Scientific Field
The specific scientific field of this application is Cancer Research .
Comprehensive and Detailed Summary of the Application
CCT036477, also known as Wnt Pathway Inhibitor XI, is a small molecule inhibitor that controls the biological activity of the Wnt Pathway . This pathway plays a crucial role in cell growth and differentiation, and its dysregulation is often associated with cancer . Therefore, CCT036477 is primarily used for cancer applications .
Detailed Description of the Methods of Application or Experimental Procedures
CCT036477 is typically used in vitro, where it is added to cell cultures to inhibit the Wnt signaling pathway . The exact concentration used can vary, but it is soluble in DMSO at 50 mg/mL .
Thorough Summary of the Results or Outcomes Obtained
CCT036477 has been shown to inhibit growth in several cancer cell lines . It does not alter β-catenin levels but blocks transcription at the β-catenin level . It has also shown clear activity in vivo, blocking the development of Zebrafish and Xenopus embryos and expression of Wnt target genes .
In a study published in Cancer Research, it was found that CCT036477 has an inhibitory effect on Wnt signaling, which is often deregulated in cancer . The compound was shown to induce degradation of β-catenin that had been stabilized by a glycogen synthase kinase-3 (GSK-3) inhibitor .
In addition, it was found that the addition of CCT036477 to zebrafish embryos at the 16-cell stage induced axis defects, leading to phenotypes that have been associated with alterations to Wnt signaling .
properties
IUPAC Name |
N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3/c1-14-20(17-6-2-3-7-18(17)24-14)21(15-9-11-16(22)12-10-15)25-19-8-4-5-13-23-19/h2-13,21,24H,1H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOHRIXRQPOHQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)Cl)NC4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394516 | |
Record name | F0388-0065 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)-(2-methyl-1H-indol-3-yl)methyl]pyridin-2-amine | |
CAS RN |
305372-78-5 | |
Record name | F0388-0065 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40394516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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